BPA-B9

PIM kinase inhibitor oncology hematologic malignancy

BPA-B9 is a ring-substituted N-pyridinyl amide with a cinnamamide warhead, designed for covalent kinase inhibitor lead optimization. Its unique bipyridine-piperidine scaffold is critical for PIM kinase selectivity in hematologic malignancies. The (E)-stereochemistry and hydroxymethylpiperidine moiety are essential for potency and solubility. Ideal for SAR campaigns, target engagement studies, and benchmarking covalent inhibitor residence time.

Molecular Formula C25H26N4O2
Molecular Weight 414.5 g/mol
Cat. No. B12391504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPA-B9
Molecular FormulaC25H26N4O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=NC=CC(=C2)C3=CC(=NC=C3)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C25H26N4O2/c30-18-20-10-14-29(15-11-20)24-17-22(9-13-27-24)21-8-12-26-23(16-21)28-25(31)7-6-19-4-2-1-3-5-19/h1-9,12-13,16-17,20,30H,10-11,14-15,18H2,(H,26,28,31)/b7-6+
InChIKeyKEIAPUMYBMYMQR-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide: A Ring-Substituted N-Pyridinyl Amide Kinase Inhibitor Scaffold


(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide belongs to the class of ring-substituted N-pyridinyl amides, a scaffold developed and patented by Novartis as PIM kinase inhibitors for oncology applications [1]. The compound features a cinnamamide (phenylprop-2-enamide) warhead conjugated to a bipyridine core, with a hydroxymethylpiperidine moiety serving as a polar solubilizing group [2]. Its structural classification places it among irreversible or covalent kinase inhibitor candidates designed to target specific cysteine residues within the ATP-binding pocket [3].

Why Generic Substitution Fails for (E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide: Scaffold-Specific SAR


Substitution with a generic or off-the-shelf kinase inhibitor is not possible due to the unique structural requirements of this bipyridine-piperidine scaffold. The compound's potential for covalent binding relies on the specific orientation of the (E)-3-phenylprop-2-enamide warhead relative to the bipyridine core, which positions the electrophilic acrylamide moiety for nucleophilic attack by a target cysteine residue [1]. The piperidine substituent at the 2-position of the terminal pyridine is critical for modulating potency and selectivity, as demonstrated in the patent family where minor alterations to the piperidinyl ring or the amide linkage resulted in significant changes in PIM kinase inhibitory activity [2]. The (E)-stereochemistry of the cinnamamide double bond is essential for maintaining the planar geometry required for proper fit within the kinase active site; the (Z)-isomer would adopt a conformation incompatible with the binding pocket [3].

Quantitative Differentiation Evidence for (E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide


Kinase Selectivity Profile: PIM Kinase Inhibition vs. Closest Bipyridine Analogs

This compound is claimed within a Novartis patent family as part of a series of ring-substituted N-pyridinyl amides designed as selective PIM kinase inhibitors [1]. While the patent does not disclose the exact IC50 for this specific compound, it establishes that the bipyridine-piperidine scaffold with a cinnamamide warhead is optimized for PIM kinase inhibition. Representative compounds within the same patent series exhibit PIM-1 IC50 values in the low nanomolar range, with select compounds showing >50-fold selectivity over closely related kinases such as FLT3 and CDK2 [2]. The presence of the 4-(hydroxymethyl)piperidin-1-yl group is claimed to enhance aqueous solubility while maintaining kinase binding affinity relative to unsubstituted piperidine analogs [3].

PIM kinase inhibitor oncology hematologic malignancy

Covalent Warhead Reactivity: Cinnamamide vs. Acrylamide in Kinase Inhibitor Design

The (E)-3-phenylprop-2-enamide (cinnamamide) moiety in this compound confers distinct covalent binding kinetics compared to the more common acrylamide warhead used in irreversible kinase inhibitors such as Ibrutinib and Afatinib [1]. Cinnamamide warheads exhibit moderately reduced intrinsic reactivity due to conjugation with the phenyl ring, which can translate to improved selectivity profiles by requiring precise spatial alignment with the target cysteine for efficient covalent bond formation [2]. The compound is designed to target a specific cysteine residue within the PIM kinase ATP-binding pocket (Cys-161 in PIM-1), with the extended cinnamamide linker providing optimal reach to this residue [3].

covalent inhibitor irreversible binding cysteine targeting

Bipyridine Core Advantage: Enhanced Kinase Binding Affinity vs. Monopyridine Analogs

The bipyridine core in this compound provides a distinct advantage over monopyridine-based kinase inhibitors. The 2,4'-bipyridine scaffold enables bidentate hydrogen bonding interactions with the kinase hinge region while extending deeper into the hydrophobic pocket, as demonstrated in co-crystal structures of related bipyridine-containing PIM inhibitors [1]. This scaffold topology is associated with improved kinase selectivity compared to simpler monopyridine or pyrimidine hinge binders, which are more promiscuous across the kinome [2].

bipyridine kinase hinge binder ATP-competitive

Hydroxymethylpiperidine Solubilizing Group: Physicochemical Advantage over Methyl and Unsubstituted Piperidines

The 4-(hydroxymethyl)piperidin-1-yl moiety incorporated into this compound is explicitly claimed in the Novartis patent family as a solubility-enhancing group that improves aqueous solubility relative to unsubstituted or methyl-substituted piperidine analogs while preserving target binding affinity [1]. The hydroxymethyl group provides a polar handle that can participate in hydrogen bonding with water without introducing a formal charge, which would otherwise compromise membrane permeability [2].

aqueous solubility physicochemical property drug-likeness

Recommended Research Applications for (E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide


PIM Kinase Inhibitor Lead Optimization in Hematologic Oncology

This compound is ideally suited as a starting point for lead optimization programs targeting PIM kinase-driven hematologic malignancies, including acute myeloid leukemia (AML), multiple myeloma, and certain lymphomas where PIM kinases are overexpressed [1]. The bipyridine-piperidine scaffold provides a validated chemotype for designing selective PIM inhibitors with potential for oral bioavailability. The cinnamamide warhead offers the opportunity to develop irreversible inhibitors with sustained target engagement, a desirable feature for oncology therapeutics where durable pathway suppression is required [2].

Covalent Kinase Inhibitor Tool Compound Development

The compound can serve as a tool compound for studying the kinetics and selectivity of cinnamamide-based covalent kinase inhibition. Its moderate intrinsic reactivity (relative to acrylamide warheads) makes it valuable for investigating the relationship between warhead electrophilicity and proteome-wide selectivity in cellular target engagement assays [1]. Researchers studying covalent inhibitor design principles can use this compound to benchmark cellular washout experiments and assess residence time on target relative to reversible PIM inhibitors [2].

Structure-Activity Relationship (SAR) Exploration of Bipyridine Kinase Inhibitors

This compound represents a valuable intermediate for SAR campaigns exploring modifications to the bipyridine core, piperidine substituents, and the cinnamamide linker. The modular synthesis allows for systematic variation at three distinct vectors: the piperidine nitrogen substituent, the bipyridine linkage, and the aryl group of the cinnamamide [1]. Medicinal chemistry teams can use this compound as a reference standard when profiling new analogs for PIM kinase inhibition and selectivity against related kinases such as FLT3, CDK2, and GSK3β [2].

Physicochemical Property Optimization Studies

The hydroxymethylpiperidine moiety makes this compound a useful reference for studies aimed at balancing solubility and permeability in kinase inhibitor design. The compound can be used in comparative formulation studies to assess the impact of the hydroxymethyl group on aqueous solubility, logD, and passive membrane permeability relative to methyl and unsubstituted piperidine analogs [1]. These data are valuable for establishing design principles applicable to other kinase inhibitor chemotypes requiring solubility optimization without compromising target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPA-B9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.